N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide
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Overview
Description
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide is a chemical compound that belongs to the class of ynamides. Ynamides are versatile intermediates in organic synthesis, known for their ability to participate in a wide range of chemical transformations. This compound features a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety, making it a valuable building block in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-2-pyrrolidone.
Introduction of the Prop-2-ynamide Moiety: The ynamide functionality can be introduced via the reaction of the pyrrolidinone intermediate with propargylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ynamide moiety to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, m-chloroperbenzoic acid (m-CPBA), and transition metal complexes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides or diketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity of ynamide-containing compounds.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide involves its ability to participate in various chemical reactions due to the presence of the ynamide moiety. The ynamide group can undergo protonation to form a highly reactive keteniminium ion, which can initiate cationic cascade reactions. These reactions can lead to the formation of complex molecular structures, making the compound valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-pyrrolidone: A precursor in the synthesis of N-(1-Benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide.
Propargylamine: Used to introduce the ynamide functionality.
Pyrrolidine-2-one Derivatives: Compounds with similar pyrrolidinone rings but different substituents.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring, a benzyl group, and a prop-2-ynamide moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-(1-benzyl-5-oxopyrrolidin-3-yl)prop-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-13(17)15-12-8-14(18)16(10-12)9-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRFQBGVMSWMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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